2-Chloroethyl phenyl sulfone
Overview
Description
2-Chloroethyl phenyl sulfone is an organic compound with the molecular formula C8H9ClO2S. It is a sulfone derivative where a phenyl group is attached to a 2-chloroethyl group through a sulfonyl linkage. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of phenylsulfonyl chloride with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5SO2Cl+C2H4O→C6H5SO2CH2CH2Cl
The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl phenyl sulfone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: The sulfone group can be reduced to sulfides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phenyl sulfones, where the chlorine atom is replaced by the nucleophile.
Oxidation: The major products are sulfoxides or sulfones with higher oxidation states.
Reduction: The major products are phenyl sulfides.
Scientific Research Applications
2-Chloroethyl phenyl sulfone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl phenyl sulfone involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications. The sulfone group also imparts stability to the molecule, making it a useful intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl phenyl sulfide: Similar in structure but contains a sulfide group instead of a sulfone group.
2-Chloroethyl methyl sulfone: Contains a methyl group instead of a phenyl group.
2-Bromoethyl phenyl sulfone: Contains a bromine atom instead of a chlorine atom.
Uniqueness
2-Chloroethyl phenyl sulfone is unique due to its combination of a phenyl group and a 2-chloroethyl group linked through a sulfonyl group. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications. The presence of the sulfone group also enhances its solubility and reactivity compared to similar compounds with sulfide or other functional groups.
Properties
IUPAC Name |
2-chloroethylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGORANFDSMOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239652 | |
Record name | ((2-Chloroethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239652 | |
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Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-09-0 | |
Record name | [(2-Chloroethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | ((2-Chloroethyl)sulphonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroethyl phenyl sulfone | |
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Record name | 2-Chloroethyl phenyl sulfone | |
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Record name | 2-Chloroethyl phenyl sulfone | |
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Record name | ((2-Chloroethyl)sulphonyl)benzene | |
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Record name | [(2-chloroethyl)sulphonyl]benzene | |
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Record name | 2-Chloroethyl phenyl sulfone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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